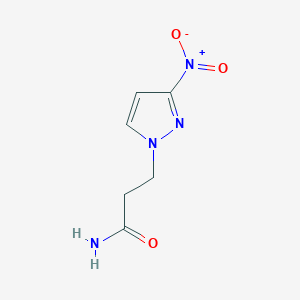![molecular formula C17H21FN2O2 B4610543 1-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4610543.png)
1-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine
Vue d'ensemble
Description
1-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C17H21FN2O2 and its molecular weight is 304.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.15870608 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Novel compounds with related structural features have been synthesized through various techniques, including reactions with fluoroanilines and acetonitrile, demonstrating the versatility of fluoro-substituted compounds in chemical synthesis (Saeed et al., 2011).
- Vibrational Properties : The vibrational spectra and theoretical calculations have been used to analyze the structural and conformational properties of synthesized compounds, indicating the importance of intramolecular interactions and crystal packing in determining the stability and reactivity of such molecules (Saeed et al., 2011).
Potential Bioactive Properties
- Cardioactivity : Related compounds, such as 4-isoxazolyldihydropyridines, have shown vasodilator properties in preclinical studies, suggesting potential applications in treating hypertension or angina. These compounds' structure-activity relationships provide insights into designing molecules with desired bioactivities (McKenna et al., 1988).
Chemical Reactivity and Applications
- Fluorination Reagents : Studies on phenylsulfur trifluorides demonstrate the development of reagents for deoxofluorination and other fluorination reactions, which are crucial for introducing fluorine atoms into molecules, potentially enhancing their biological activity or altering their physical properties (Umemoto et al., 2010).
Propriétés
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-[3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-11-6-5-7-12(2)20(11)17(21)16-10-15(19-22-16)13-8-3-4-9-14(13)18/h3-4,8-9,11-12,16H,5-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOMWZUVYDQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CC(=NO2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-butylbenzamide](/img/structure/B4610467.png)
![3-[3-(3-isopropylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4610471.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4610479.png)
![4-butoxy-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4610483.png)
![4-{2-[(3-bromo-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4610486.png)
![N-(3-bromophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4610491.png)


![ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4610532.png)
![1-(4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4610539.png)
![N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4610542.png)
![9-(2-methoxyphenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4610553.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B4610559.png)

